Tubulin Polymerization Inhibition: Chelidonine Demonstrates 2× Greater Potency Than Sanguinarine in In Vitro Assays
Chelidonine inhibits tubulin polymerization with an IC50 of 34.51 ± 9.47 μM, which is approximately 1.4-fold more potent than sanguinarine (IC50 = 48.41 ± 3.73 μM) and approximately 6-fold more potent than chelerythrine (IC50 = 206.39 ± 4.20 μM) in the same in vitro assay [1]. A separate study independently confirmed chelidonine's tubulin polymerization inhibition with an IC50 of 24 μM, further establishing this quantitative benchmark [2].
| Evidence Dimension | Inhibition of tubulin polymerization in vitro |
|---|---|
| Target Compound Data | IC50 = 34.51 ± 9.47 μM (Wang et al., 2016); IC50 = 24 μM (Panzer et al., 2001) |
| Comparator Or Baseline | Sanguinarine: IC50 = 48.41 ± 3.73 μM; Chelerythrine: IC50 = 206.39 ± 4.20 μM; Paclitaxel (positive control): IC50 = 38.19 ± 3.33 μM |
| Quantified Difference | Chelidonine is 1.4× more potent than sanguinarine; 6× more potent than chelerythrine; comparable to paclitaxel |
| Conditions | In vitro tubulin polymerization assay with purified tubulin; rat brain tubulin for Panzer et al. study |
Why This Matters
Procurement of chelidonine rather than sanguinarine or chelerythrine is essential for experiments targeting microtubule destabilization, as the potency differences directly impact effective concentration ranges and cellular outcomes.
- [1] Wang X, Tanaka M, Krstin S, Peixoto HS, Wink M. The Interference of Selected Cytotoxic Alkaloids with the Cytoskeleton: An Insight into Their Modes of Action. Molecules. 2016;21(7):9-52. View Source
- [2] Panzer A, et al. The effects of chelidonine on tubulin polymerisation, cell cycle progression and selected signal transmission pathways. Eur J Cell Biol. 2001;80(1):111-118. View Source
